molecular formula C7H15ClSi B3068847 3-Chloropropydimethylvinylsilane CAS No. 88820-71-7

3-Chloropropydimethylvinylsilane

Cat. No.: B3068847
CAS No.: 88820-71-7
M. Wt: 162.73 g/mol
InChI Key: WJBRUWBYARXTCP-UHFFFAOYSA-N
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Description

3-Chloropropydimethylvinylsilane is an organosilicon compound with the molecular formula C7H15ClSi. It is characterized by the presence of a vinyl group attached to a silicon atom, which is further bonded to a chloropropyl group and two methyl groups. This compound is known for its unique chemical properties and is widely used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropropydimethylvinylsilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a vinylsilane reacts with a chloropropylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation to remove impurities and achieve the desired product purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropropydimethylvinylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloropropydimethylvinylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloropropydimethylvinylsilane involves its ability to form stable bonds with various substrates. The vinyl group allows for versatile chemical modifications, while the chloropropyl group provides a reactive site for further functionalization. These properties enable the compound to interact with molecular targets and pathways in diverse applications .

Comparison with Similar Compounds

    Vinyltrimethoxysilane: Similar in structure but with methoxy groups instead of chloropropyl.

    Vinyltriethoxysilane: Contains ethoxy groups instead of chloropropyl.

    3-Chloropropyltrimethoxysilane: Similar but lacks the vinyl group.

Uniqueness: 3-Chloropropydimethylvinylsilane stands out due to its combination of a vinyl group and a chloropropyl group, which provides unique reactivity and versatility in chemical synthesis and industrial applications .

Properties

IUPAC Name

3-chloropropyl-ethenyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClSi/c1-4-9(2,3)7-5-6-8/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBRUWBYARXTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCl)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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